

IUPAC name for 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-ethoxybenzo[d]thiazole

Cat. No.: B1362606

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-ethoxybenzo[d]thiazole**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Chloro-6-ethoxybenzo[d]thiazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its benzothiazole core is a well-established pharmacophore found in a wide array of biologically active agents.[1][2] The presence of a reactive 2-chloro substituent makes this molecule a versatile building block for the synthesis of more complex derivatives through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, its reactivity profile, and its applications as a key intermediate in drug discovery programs. Safety and handling information based on analogous structures is also presented to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. **2-Chloro-6-ethoxybenzo[d]thiazole** is systematically named according to IUPAC nomenclature and is registered under a unique CAS number, ensuring its unambiguous identification in chemical databases and literature.

Table 1: Chemical Identifiers for **2-Chloro-6-ethoxybenzo[d]thiazole**

Identifier	Value	Source
IUPAC Name	2-chloro-6-ethoxy-1,3-benzothiazole	N/A
CAS Number	79071-17-3	[3] [4]
Molecular Formula	C ₉ H ₈ ClNO ₂	[3] [4]
Molecular Weight	213.68 g/mol	[4]
Canonical SMILES	CCOC1=CC2=C(C=C1)N=C(C)S2	[4]

| InChI Key | N/A | N/A |

The physicochemical properties of a compound dictate its behavior in different environments, influencing its solubility, reaction kinetics, and formulation possibilities. While specific experimental data for **2-Chloro-6-ethoxybenzo[d]thiazole** is not widely published, properties can be inferred from closely related analogs like 2-Chloro-6-methoxybenzothiazole.

Table 2: Physicochemical Properties

Property	Value	Notes
Physical Form	Solid (predicted)	Based on related structures
Melting Point	52-56 °C	Data for 2-Chloro-6-methoxybenzothiazole analog [5]
Flash Point	>110 °C	Data for 2-Chloro-6-methoxybenzothiazole analog [5]
Solubility	N/A	Expected to be soluble in common organic solvents like DCM, THF, and DMF.

| Storage Conditions | Inert atmosphere, 2-8°C |[\[4\]](#) |

Synthesis and Mechanistic Insights

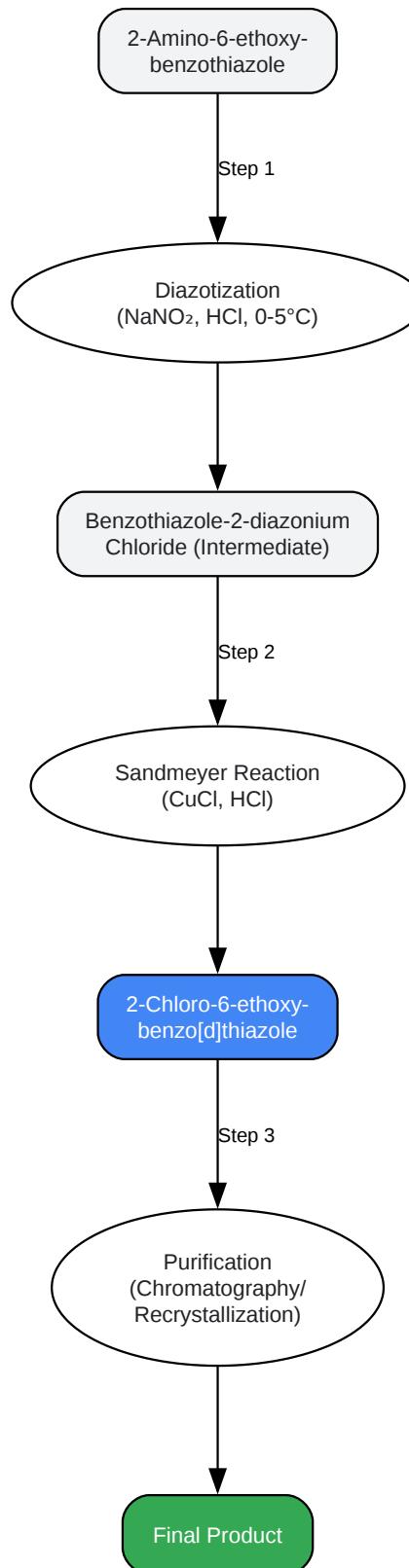
The synthesis of **2-Chloro-6-ethoxybenzo[d]thiazole** is typically achieved from its corresponding 2-amino precursor, 2-Amino-6-ethoxybenzothiazole (CAS 94-45-1), which is commercially available. The key transformation involves a Sandmeyer-type reaction, a robust and well-established method for converting an amino group on an aromatic ring into a halide.

The causality for this synthetic choice rests on the reliability of the diazotization of the 2-amino group followed by copper(I) chloride-catalyzed substitution. This method provides a clean and efficient route to the desired 2-chloro derivative, which is often difficult to install by other means.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-Amino-6-ethoxybenzothiazole to **2-Chloro-6-ethoxybenzo[d]thiazole**.

Step 1: Diazotization of the Amine


- In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-6-ethoxybenzothiazole (1.0 eq) in a 6M solution of hydrochloric acid (HCl).
- Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
- Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
- Add the NaNO₂ solution dropwise to the suspension while maintaining the temperature below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.
- Stir the resulting mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Chloro-de-amination

- In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.
- Cool the CuCl solution to 0-5°C.
- Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. This step should be performed with caution, as nitrogen gas (N₂) is evolved. The copper(I) catalyst facilitates the displacement of the diazonium group by the chloride ion.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

Step 3: Work-up and Purification

- Pour the reaction mixture into a beaker of ice water.
- Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Chloro-6-ethoxybenzo[d]thiazole**. The progress of purification can be monitored by Thin Layer Chromatography (TLC).^[6]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-6-ethoxybenzo[d]thiazole**.

Chemical Reactivity and Applications in Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a vast range of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties.[1][2] The primary utility of **2-Chloro-6-ethoxybenzo[d]thiazole** lies in its role as a reactive intermediate. The electron-withdrawing nature of the thiazole ring system activates the C2 position, making the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions.

This reactivity allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate libraries of novel 2-substituted benzothiazole derivatives. This strategy is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) to optimize lead compounds. For instance, reacting 2-aminobenzothiazoles with chloroacetyl chloride is a common method to produce intermediates for further derivatization.[6][7][8]

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **2-Chloro-6-ethoxybenzo[d]thiazole**.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **2-Chloro-6-ethoxybenzo[d]thiazole** is not readily available. Therefore, a conservative approach to safety must be adopted by assessing the hazards of structurally similar compounds, such as 2-Chloro-6-methoxybenzothiazole.[9]

Table 3: Hazard Profile Based on Analogous Compounds

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statement
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.	P264, P270, P301+P312, P330, P501
Eye Irritation	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.	P280, P305+P351+P338, P337+P313
Skin Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation.	P280, P302+P352, P332+P313

| Aquatic Toxicity | GHS09 (Environment) | H410/H411: Very toxic to aquatic life with long lasting effects. | P273, P391 |

Note: This information is extrapolated from related compounds and a substance-specific risk assessment must be conducted before use.[10]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11] A NIOSH/MSHA approved respirator should be used if dusts are generated.[9]
- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere as recommended.[4]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

2-Chloro-6-ethoxybenzo[d]thiazole is a valuable heterocyclic intermediate with significant potential for drug discovery and development. Its straightforward synthesis from commercially available precursors and the reactivity of its 2-chloro group provide a robust platform for generating diverse molecular libraries. The established biological relevance of the benzothiazole core further underscores its importance for researchers and scientists aiming to develop novel therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-ethoxybenzo[d]thiazole | CAS 79071-17-3 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 4. 79071-17-3|2-Chloro-6-ethoxybenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-CHLORO-N-(6-ETHOXY-BENZOTIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. fishersci.com [fishersci.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [IUPAC name for 2-Chloro-6-ethoxybenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362606#iupac-name-for-2-chloro-6-ethoxybenzo-d-thiazole\]](https://www.benchchem.com/product/b1362606#iupac-name-for-2-chloro-6-ethoxybenzo-d-thiazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com